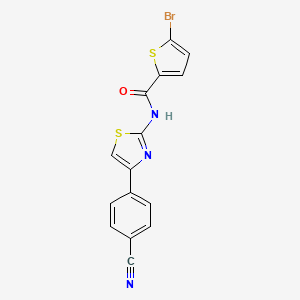

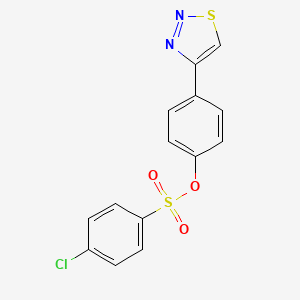

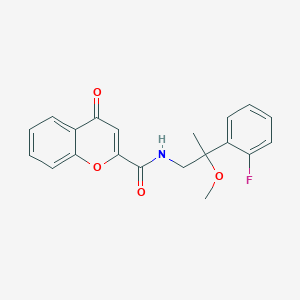

2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide" is a structurally complex molecule that appears to be related to a family of compounds with diverse biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as methoxyphenyl groups, tetrahydroquinoline cores, and sulfonamide functionalities. These structural features are often associated with potential pharmacological properties, including cytotoxic activities against various cancer cell lines .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was achieved by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . Similarly, the synthesis of 2-aryl-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-6,7-methylendioxy-1,2,3,4-tetrahydroquinolines involved a three-component reaction using methylendioxyaniline, benzaldehydes, and isoeugenol . These methods suggest that the synthesis of the compound would likely involve complex reactions including sulfonation, alkylation, and possibly a multi-component coupling process.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the structure of a synthesized quinazolinone derivative was confirmed using IR, 1H-NMR, 13C-NMR, and mass spectral data . Additionally, the crystal structure of a quinolinium compound was determined by single-crystal X-ray diffraction, revealing its crystallization in the monoclinic space group . These techniques would be essential in confirming the molecular structure of "2-(4-methoxyphenyl)-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)ethanesulfonamide" as well.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups. The presence of a sulfonamide group, for instance, can undergo reactions typical of sulfonyl derivatives, such as substitution or elimination. The ethenyl linkage in the quinazolinone derivative suggests potential for further chemical modifications, such as halogenation or nucleophilic addition . The tetrahydroquinoline core is a versatile scaffold that can participate in various chemical transformations, potentially leading to a wide array of derivatives with different biological activities .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are indicative of their potential applications. The nonlinear optical absorption properties of some quinolinium compounds suggest their use in optical limiting applications . The cytotoxic evaluation of tetrahydroquinoline derivatives indicates that their physical properties, such as solubility and stability, are suitable for in vitro biological testing, which is crucial for drug development .

Wissenschaftliche Forschungsanwendungen

Fluorescent Properties and Metal Ion Sensing

Fluorescent Quinoline Derivatives : Studies on quinoline derivatives, including those with methoxyphenyl groups, have highlighted their potential in sensing applications, particularly for metal ions like Zn(II). The synthesis of such compounds and their spectroscopic studies suggest that they can form fluorescent complexes with zinc ions, indicating their use in bioimaging and metal ion detection (Kimber et al., 2003).

Antihypertensive and Diuretic Activities

Quinazoline Derivatives for Cardiovascular Diseases : Research on quinazoline derivatives with methoxyphenyl and benzenesulfonamide moieties has explored their pharmacological activities, including antihypertensive and diuretic effects. Such studies provide a basis for developing new therapeutic agents targeting cardiovascular diseases (Rahman et al., 2014).

Neuroprotective and Cognitive Enhancing Properties

Selective Receptor Antagonists : Tetrahydroisoquinoline derivatives containing benzenesulfonamide groups have been examined for their agonistic activities on human beta adrenergic receptors. Notably, some derivatives have shown promise as neuroprotective or cognitive enhancing agents due to their selective receptor interactions, suggesting potential applications in treating neurological disorders (Parmee et al., 2000).

Anticancer Activities

Cytotoxic and Antiproliferative Effects : Studies on various quinoline and tetrahydroquinoline derivatives have indicated their potential in anticancer therapies. For instance, specific compounds have demonstrated cytotoxic activities against cancer cell lines and the ability to inhibit tubulin polymerization, a mechanism that could be exploited in developing novel anticancer drugs (Gastpar et al., 1998).

Material Science and Particle Sizing

Fluorescent Dyes for Particle Sizing : Research on new fluorescent quinolinium dyes derived from the reaction of methoxyquinoline has revealed their utility in nanoparticle sizing. These dyes bind to silica particles, enabling the determination of particle size through time-resolved fluorescence anisotropy, which has implications for material science and nanotechnology applications (Geddes et al., 2000).

Eigenschaften

IUPAC Name |

2-(4-methoxyphenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)ethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-3-21(24)23-13-4-5-17-15-18(8-11-20(17)23)22-28(25,26)14-12-16-6-9-19(27-2)10-7-16/h6-11,15,22H,3-5,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPHGRJXACDNLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(4-chlorophenyl)piperazin-1-yl]-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B2526531.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-methoxybenzamide](/img/structure/B2526532.png)

![N-{5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}pentanamide](/img/structure/B2526536.png)

![N-[[(2R)-Oxolan-2-yl]methyl]-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2526538.png)

![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2526543.png)